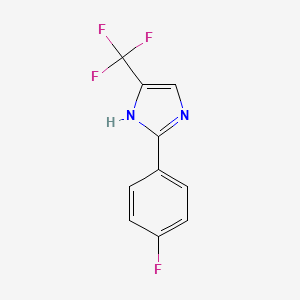

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Vue d'ensemble

Description

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a compound that features both fluorine and trifluoromethyl groups, making it a significant molecule in various fields of chemistry. The presence of these groups imparts unique properties to the compound, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical and agrochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by selective fluorination and trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce different functional groups such as alkyl or aryl groups .

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole can be achieved through several methods, including iodine-catalyzed reactions that allow for the incorporation of various functional groups. The compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit tubulin polymerization by binding to the colchicine site on tubulin dimers, which disrupts cancer cell proliferation . In vitro assays have shown that these compounds can effectively inhibit cell growth in various cancer cell lines, including melanoma and prostate cancer .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (Melanoma) | 0.5 |

| This compound | PC-3 (Prostate) | 0.8 |

| Other Imidazoles | Various | Varies |

Imaging Probes

The fluorescent properties of imidazole derivatives have led to their exploration as intracellular probes for biological imaging. Compounds modified with lysosome-targeting groups have been successfully utilized to visualize lysosomes in live cells, demonstrating the potential of these compounds in cellular imaging applications .

Case Study: Anticancer Mechanism

A study conducted on the anticancer effects of imidazole derivatives revealed that the compound this compound showed enhanced antiproliferative activity compared to other analogs. The mechanism was attributed to the inhibition of angiogenesis and modulation of signaling pathways involved in tumor growth . The study utilized molecular docking studies to elucidate binding affinities with target proteins involved in cancer progression.

Case Study: Fluorescent Imaging

In another investigation, researchers synthesized a series of imidazole derivatives with varying substitutions on the phenyl ring. The resulting compounds exhibited strong fluorescence when excited at specific wavelengths, allowing for effective imaging of cellular structures such as lysosomes in HeLa cells. This application underscores the versatility of imidazoles in both therapeutic and diagnostic contexts .

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazole

- 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

- **2-(4-methylphenyl)-5-(trifluorom

Activité Biologique

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a fluorinated imidazole compound with the molecular formula C10H6F4N2 and a molecular weight of 230.16 g/mol. The compound's unique structure, characterized by a fluorophenyl group and a trifluoromethyl substituent, enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the trifluoromethyl group significantly influences the compound's interactions with biological targets, enhancing its binding affinities and inhibitory effects. This modification is known to improve metabolic stability and alter electronic properties, which are crucial for its biological efficacy.

Biological Activities

Research on imidazole derivatives has highlighted a variety of biological activities, including:

- Antibacterial Activity : Compounds similar to this compound have shown potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups at specific positions has been linked to enhanced antibacterial activity .

- Anticancer Potential : Imidazole derivatives are recognized for their anticancer properties. Studies have demonstrated that modifications to the imidazole ring can lead to significant anti-proliferative effects against various cancer cell lines. The compound's structure may facilitate interactions with target proteins involved in cancer progression .

- Analgesic and Anti-inflammatory Effects : Some imidazole derivatives exhibit analgesic and anti-inflammatory activities comparable to established drugs like diclofenac. Molecular docking studies indicate that these compounds can effectively bind to cyclooxygenase (COX) receptors, which play a key role in pain and inflammation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and metabolic stability |

| Fluorophenyl group | Increases binding affinity to biological targets |

| Position of substituents | Critical for determining antibacterial and anticancer efficacy |

Case Studies

- Antibacterial Study : A study exploring analogues of imidazoles found that compounds with similar structural features to this compound exhibited significant antibacterial activity against MRSA. The study emphasized the importance of specific substitutions in enhancing activity levels .

- Anticancer Research : A series of imidazoles were tested for their anticancer properties, revealing that modifications at the 4-position of the phenyl ring could drastically change their potency against cancer cells. Notably, compounds with trifluoromethyl groups showed improved binding affinities in molecular docking simulations .

- Analgesic Activity Assessment : In a recent evaluation, several imidazole derivatives were found to exhibit analgesic effects in animal models. The compound demonstrated significant activity at doses comparable to standard analgesics, suggesting its potential for pain management applications .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQVMMHWTAFPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374660 | |

| Record name | 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33469-12-4 | |

| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33469-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.